molecular formula C6H5FN2O3 B13105716 2-Amino-4-fluoro-5-nitrophenol

2-Amino-4-fluoro-5-nitrophenol

Cat. No.: B13105716
M. Wt: 172.11 g/mol
InChI Key: AXNCEQOIVGIRQG-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-5-nitrophenol (C₆H₅FNO₃) is a substituted phenol derivative featuring an amino group (-NH₂) at position 2, a fluorine atom (-F) at position 4, and a nitro group (-NO₂) at position 5. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents. The amino group acts as an electron donor, while the nitro and fluorine groups are electron-withdrawing, creating a unique reactivity profile.

Properties

Molecular Formula

C6H5FN2O3

Molecular Weight

172.11 g/mol

IUPAC Name

2-amino-4-fluoro-5-nitrophenol

InChI

InChI=1S/C6H5FN2O3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H,8H2

InChI Key

AXNCEQOIVGIRQG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluoro-5-nitrophenol typically involves multiple steps. One common method starts with the nitration of aniline to form 2,4-dinitroaniline, followed by selective reduction to yield 2-amino-4-nitroaniline.

Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced catalytic processes to ensure high yield and purity. These methods are designed to be cost-effective and environmentally friendly, minimizing the generation of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-fluoro-5-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-4-fluoro-5-nitrophenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-5-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. Detailed studies are required to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

The positional arrangement of substituents significantly impacts physicochemical properties. Key analogues include:

2-Amino-4-nitrophenol (CAS 99-57-0)
  • Structure: Amino (position 2), nitro (position 4).
  • Molecular Weight : 154.12 g/mol.
  • Melting Point : 143°C .
  • Comparison : The absence of fluorine reduces electronegativity at position 4, decreasing acidity compared to the fluoro analogue. The nitro group at position 4 may sterically hinder reactions at adjacent positions.
4-Amino-2-nitrophenol (CAS 119-34-6)
  • Structure: Amino (position 4), nitro (position 2).
  • Molecular Weight : 154.12 g/mol.
  • Melting Point : 125–127°C .
  • Comparison: The reversed substituent positions alter electronic distribution, making the nitro group meta-directing. This isomer is less polar than 2-amino-4-fluoro-5-nitrophenol due to the lack of fluorine.
4-Amino-3-nitrophenol (CAS 610-81-1)
  • Structure: Amino (position 4), nitro (position 3).
  • Molecular Weight : 154.12 g/mol.
  • Melting Point : 151–153°C .
  • Comparison: The nitro group at position 3 creates a para-directing effect relative to the amino group, contrasting with the ortho/para-directing nitro group in the target compound.

Halogen-Substituted Analogues

2-Chloro-4-fluoro-5-nitrophenol
  • Structure : Chloro (position 2), fluoro (position 4), nitro (position 5).
  • Comparison: Chlorine’s stronger electron-withdrawing effect increases acidity compared to the amino-substituted target compound. This analogue may exhibit higher reactivity in nucleophilic aromatic substitution .
5-Amino-2,4-difluorophenol (CAS 113512-71-3)
  • Structure: Amino (position 5), fluorine (positions 2 and 4).
  • Molecular Weight : 145.11 g/mol.
  • Comparison : The absence of a nitro group reduces electron withdrawal, leading to lower thermal stability and altered solubility. The dual fluorine substituents enhance lipophilicity .

Functional Group Variations

2-Fluoro-4-methyl-6-nitrophenol
  • Structure : Fluoro (position 2), methyl (position 4), nitro (position 6).
  • Molecular Weight : 171.12 g/mol.
  • Comparison : The methyl group introduces steric bulk, reducing solubility in polar solvents. The nitro group at position 6 directs electrophiles to positions 3 and 5, unlike the target compound’s nitro at position 5 .
5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine
  • Structure : Thiadiazole ring fused to a 2-fluoro-4-nitrophenyl group.
  • Comparison : The thiadiazole moiety increases planarity and conjugation, enhancing UV absorption. The fluorine and nitro groups maintain similar electronic effects as in the target compound but within a heterocyclic framework .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound 2090544-17-3 C₆H₅FNO₃ 173.11 Not reported -NH₂ (2), -F (4), -NO₂ (5)
2-Amino-4-nitrophenol 99-57-0 C₆H₆N₂O₃ 154.12 143 -NH₂ (2), -NO₂ (4)
4-Amino-2-nitrophenol 119-34-6 C₆H₆N₂O₃ 154.12 125–127 -NH₂ (4), -NO₂ (2)
2-Chloro-4-fluoro-5-nitrophenol Not reported C₆H₃ClFNO₃ 191.55 Not reported -Cl (2), -F (4), -NO₂ (5)
5-Amino-2,4-difluorophenol 113512-71-3 C₆H₅F₂NO 145.11 Not reported -NH₂ (5), -F (2,4)

Key Research Findings

Electronic Effects: The fluorine atom in this compound enhances acidity compared to non-fluorinated analogues like 2-amino-4-nitrophenol. This is critical in reactions requiring deprotonation, such as coupling or sulfonation .

Synthetic Accessibility: Compounds with nitro groups at positions ortho to amino (e.g., 2-amino-4-nitrophenol) are synthesized via nitration of aminophenols, while halogenation steps (e.g., fluorination) require specialized reagents like chlorobenzene and potassium carbonate .

Thermal Stability: The presence of nitro groups generally lowers melting points due to increased molecular symmetry disruption. For example, 4-amino-2-nitrophenol (mp 125–127°C) has a lower melting point than 4-amino-3-nitrophenol (mp 151–153°C) due to substituent positioning .

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